molecular formula C17H24N2O4 B1586026 1-Boc-4-(4-Carboxybenzyl)piperazine CAS No. 479353-63-4

1-Boc-4-(4-Carboxybenzyl)piperazine

Cat. No. B1586026
M. Wt: 320.4 g/mol
InChI Key: JGOFKAHLQQITIG-UHFFFAOYSA-N
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Description

1-Boc-4-(4-Carboxybenzyl)piperazine, also known as BOC-PIP, is a synthetic compound with a wide range of applications in the scientific and medical research fields. It is a compound that is used in a variety of experiments, such as organic synthesis, biochemical and physiological research, and drug development. BOC-PIP has a unique structure, which is composed of an amine group and a carboxylic acid group connected by a benzyl ring. This structure allows for a variety of reactions to take place, which makes BOC-PIP a valuable tool for scientific research.

Scientific Research Applications

“1-Boc-4-(4-Carboxybenzyl)piperazine” is an organic compound with the molecular formula C17H24N2O4 . It’s a solid substance with a molecular weight of 320.39 . This compound is often used as an intermediate in the synthesis of other complex organic compounds .

Piperazine, the core structure of this compound, is the third most common nitrogen heterocycle in drug discovery . It’s a key component of several blockbuster drugs, such as Imatinib (also marketed as Gleevec) or Sildenafil, sold as Viagra . Despite its wide use in medicinal chemistry, the structural diversity of piperazines is limited, with about 80% of piperazine-containing drugs containing substituents only at the nitrogen positions .

Recently, major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring . This could potentially open up new avenues for the use of “1-Boc-4-(4-Carboxybenzyl)piperazine” in the synthesis of new pharmaceuticals .

properties

IUPAC Name

4-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4/c1-17(2,3)23-16(22)19-10-8-18(9-11-19)12-13-4-6-14(7-5-13)15(20)21/h4-7H,8-12H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGOFKAHLQQITIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70383736
Record name 4-{[4-(tert-Butoxycarbonyl)piperazin-1-yl]methyl}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Boc-4-(4-Carboxybenzyl)piperazine

CAS RN

479353-63-4
Record name 4-{[4-(tert-Butoxycarbonyl)piperazin-1-yl]methyl}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Piperazin-1-yl)methylbenzoic acid, N4-BOC protected
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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